molecular formula C27H25ClN2O B10969681 N-(4-butylphenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide

N-(4-butylphenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide

Cat. No.: B10969681
M. Wt: 429.0 g/mol
InChI Key: ZGADHLSICYMADV-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with butylphenyl, chlorophenyl, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Substitution Reactions: The introduction of butylphenyl and chlorophenyl groups can be achieved through electrophilic aromatic substitution reactions. These reactions often require the use of Lewis acids as catalysts.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the substituted quinoline with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of Lewis acids.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives of quinoline.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-(4-butylphenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a fluorescent probe for studying biological systems due to its unique photophysical properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA, leading to the inhibition of DNA replication and transcription.

    Pathways Involved: It may interfere with cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-butylphenyl)-2-(4-fluorophenyl)-3-methylquinoline-4-carboxamide
  • N-(4-butylphenyl)-2-(4-bromophenyl)-3-methylquinoline-4-carboxamide
  • N-(4-butylphenyl)-2-(4-methylphenyl)-3-methylquinoline-4-carboxamide

Uniqueness

N-(4-butylphenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. The presence of the chlorophenyl group enhances its electron-withdrawing capability, affecting its reactivity and interaction with biological targets.

Properties

Molecular Formula

C27H25ClN2O

Molecular Weight

429.0 g/mol

IUPAC Name

N-(4-butylphenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide

InChI

InChI=1S/C27H25ClN2O/c1-3-4-7-19-10-16-22(17-11-19)29-27(31)25-18(2)26(20-12-14-21(28)15-13-20)30-24-9-6-5-8-23(24)25/h5-6,8-17H,3-4,7H2,1-2H3,(H,29,31)

InChI Key

ZGADHLSICYMADV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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